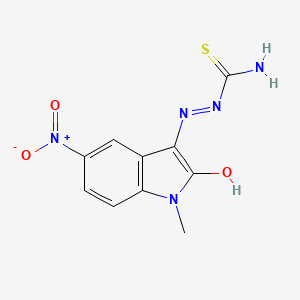![molecular formula C14H13FN6O2 B5223164 5-(2-fluorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-1,2,4-triazin-3-amine](/img/structure/B5223164.png)
5-(2-fluorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-fluorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-1,2,4-triazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-1,2,4-triazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Formation of the Triazine Core: The triazine core is synthesized through a series of condensation reactions, typically involving amines and nitriles.
Final Coupling: The final step involves coupling the oxadiazole and triazine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-fluorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-1,2,4-triazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(2-fluorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(2-fluorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde
- (5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone
- ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate
Uniqueness
What sets 5-(2-fluorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-1,2,4-triazin-3-amine apart from similar compounds is its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O2/c1-9-13(21-23-20-9)22-7-6-16-14-18-12(8-17-19-14)10-4-2-3-5-11(10)15/h2-5,8H,6-7H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADYOJLTEHLVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCNC2=NC(=CN=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5223087.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B5223088.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline](/img/structure/B5223090.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5223096.png)


![4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5223123.png)
![N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-2-(2-methylphenoxy)acetamide](/img/structure/B5223130.png)

![2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5223135.png)
![oxalic acid;N-[2-(2,3,6-trimethylphenoxy)ethyl]butan-1-amine](/img/structure/B5223170.png)
![1-{4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B5223178.png)
![1-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B5223181.png)
